4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride
Overview
Description
4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methyl group at the 4-position, a phenyl group at the 2-position, and a carbonyl chloride group at the 5-position of the oxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of Deoxo-Fluor® as a fluorinating reagent to effect the cyclization of β-hydroxy amides to oxazolines, which are then oxidized to oxazoles using manganese dioxide . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This approach allows for the rapid and efficient production of oxazoles by utilizing packed reactors containing commercial manganese dioxide . The use of flow chemistry enhances the safety and scalability of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Manganese dioxide for the oxidation of oxazolines to oxazoles.
Reducing Agents: Various hydride donors for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include substituted amides, esters, thioesters, and more complex heterocyclic compounds.
Scientific Research Applications
4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The oxazole ring’s aromaticity and electronic properties also play a crucial role in its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
- 2-Phenyl-1,3-oxazole-4-carbonyl chloride
- 4-Methyl-1,3-oxazole-5-carbonyl chloride
Uniqueness
4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of specialized molecules and for exploring new chemical reactivities.
Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-9(10(12)14)15-11(13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYONYNIHONAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649929 | |
Record name | 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52169-89-8 | |
Record name | 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.